molecular formula C18H17N5O4S2 B2455896 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-59-6

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2455896
CAS RN: 868225-59-6
M. Wt: 431.49
InChI Key: WYVGLTMIAMEJEI-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4S2 and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial properties. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based compounds like this one have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial effects .

Anticancer Potential

Cancer remains a significant global health challenge. In the quest for novel anticancer agents, researchers have explored the potential of this compound. Among the synthesized derivatives, d6 and d7 stood out as the most active against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest that this compound could be a valuable lead for further drug design efforts in cancer therapy .

Molecular Docking Studies

To understand the binding interactions between this compound and its target receptors, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results highlight their potential as lead compounds for rational drug design .

Immunomodulation and Antiangiogenic Properties

While not explicitly studied for this compound, related thiazole derivatives have shown immunomodulatory and antiangiogenic effects. These properties are crucial in cancer treatment and inflammation management. Further investigations could explore whether our compound shares similar characteristics .

Organic Surface-Active Agents

Interestingly, this compound falls under the category of “Goods of Chapter 28 or 29” and may have functions akin to organic surface-active agents. However, more research is needed to fully understand its surfactant properties and potential applications .

Other Medicinal Properties

Given the heterocyclic thiazole nucleus, it’s worth noting that thiazole-based compounds have been reported to possess various medicinal properties, including anti-inflammatory, antifungal, and antitubercular activities. While not directly studied for our compound, these properties hint at its broader therapeutic potential .

properties

IUPAC Name

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c1-27-11-5-2-4-10(8-11)20-13(24)9-29-18-22-15(19)14(17(26)23-18)21-16(25)12-6-3-7-28-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVGLTMIAMEJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

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